molecular formula C12H13NO2 B15046302 2-(3,5-Dimethoxyphenyl)pyrrole

2-(3,5-Dimethoxyphenyl)pyrrole

Cat. No.: B15046302
M. Wt: 203.24 g/mol
InChI Key: GQGRAYIBGDXICO-UHFFFAOYSA-N
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Description

Significance of the Pyrrole (B145914) Heterocycle in Organic and Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. nih.gov Its unique electronic properties, arising from the delocalization of the nitrogen lone pair of electrons within the aromatic system, impart it with a distinct reactivity profile. scispace.com This has made the pyrrole scaffold a cornerstone in the fields of organic and medicinal chemistry.

In nature, the pyrrole nucleus is a key component of essential macrocycles such as the porphyrins found in heme and chlorophyll, as well as vitamin B12 and bile pigments. researchgate.net This prevalence in biological systems has long inspired chemists to explore its potential in drug discovery. Consequently, numerous synthetic pyrrole-containing molecules have been developed, exhibiting a broad spectrum of pharmacological activities. scispace.comresearchgate.net These include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov The versatility of the pyrrole ring allows for the introduction of various substituents, enabling the fine-tuning of its biological and physical characteristics. uctm.edu

Beyond its medicinal applications, the pyrrole heterocycle is also a valuable building block in materials science, contributing to the development of polymers, dyes, and catalysts. scispace.com Its ability to undergo a range of chemical transformations, including electrophilic substitution and metal-catalyzed functionalization, further underscores its importance in synthetic organic chemistry. nih.govuctm.edu

Role of Aryl-Substituted Pyrroles in Contemporary Chemical Research

Aryl-substituted pyrroles, a class of pyrrole derivatives bearing one or more aromatic rings, have garnered significant attention in modern chemical research. The introduction of an aryl group directly onto the pyrrole core can profoundly influence the molecule's electronic structure, conformation, and biological activity. This has led to the exploration of aryl-substituted pyrroles in various domains, from medicinal chemistry to materials science.

In the context of drug discovery, the aryl substituent can serve as a key pharmacophoric element, engaging in specific interactions with biological targets. For instance, research has shown that attaching phenyl and pyridyl groups with certain substituents to the pyrrole ring can significantly enhance anti-tuberculosis activity. nih.gov Similarly, aryl-substituted pyrrole-3-carboxaldehydes have demonstrated notable antibacterial potential. mdpi.com The ability to readily modify the substitution pattern on the aryl ring provides a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

From a synthetic standpoint, the development of efficient methods for constructing aryl-substituted pyrroles is an active area of investigation. rsc.org Techniques such as the Paal-Knorr synthesis and various metal-catalyzed cross-coupling reactions have been employed to access a diverse range of these compounds. uctm.eduorganic-chemistry.org Furthermore, the reactivity of aryl-substituted pyrroles themselves is a subject of study, with investigations into their oxidation and participation in cycloaddition reactions. rsc.orgacs.org The insights gained from these studies pave the way for the creation of novel and complex molecular architectures based on the aryl-pyrrole framework.

Scope and Objectives of Research on 2-(3,5-Dimethoxyphenyl)pyrrole

The specific compound, this compound, represents a particular embodiment of an aryl-substituted pyrrole. The presence of the 3,5-dimethoxyphenyl group introduces specific electronic and steric features to the pyrrole ring. The methoxy (B1213986) groups, being electron-donating, can influence the reactivity of both the phenyl and pyrrole rings.

Research into this compound and its derivatives is driven by several key objectives. A primary goal is the exploration of its potential biological activities. Given the broad therapeutic relevance of the pyrrole scaffold, investigating how the 3,5-dimethoxyphenyl substituent modulates this activity is a logical and promising avenue of research. This includes screening for potential anti-inflammatory, antimicrobial, or anticancer effects.

Another significant objective is the development and optimization of synthetic routes to this compound. Efficient and versatile synthetic methodologies are crucial for accessing this compound and its analogues for further study. This may involve adapting existing methods for pyrrole synthesis or devising entirely new strategies.

Furthermore, a detailed investigation of the chemical and physical properties of this compound is essential. This includes comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure and understand its electronic nature. Studies into its reactivity, such as its behavior in electrophilic substitution or cross-coupling reactions, can reveal pathways for further functionalization and the creation of more complex molecules.

In essence, the research on this compound aims to build a comprehensive understanding of its synthesis, properties, and potential applications, thereby contributing to the broader fields of organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13NO2/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12/h3-8,13H,1-2H3

InChI Key

GQGRAYIBGDXICO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CN2)OC

Origin of Product

United States

Advanced Synthetic Strategies for 2 3,5 Dimethoxyphenyl Pyrrole and Its Analogues

Catalytic Coupling Methodologies for Aryl-Pyrrole Linkages

The direct formation of a bond between a pre-existing pyrrole (B145914) ring and an aryl group is a powerful and convergent approach to 2-arylpyrroles. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of this strategy.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium catalysts are highly effective in forging carbon-carbon bonds. youtube.com The Suzuki-Miyaura and Sonogashira reactions are prominent examples of palladium-catalyzed cross-couplings that can be adapted for the synthesis of 2-arylpyrroles. mdpi.comwikipedia.orglibretexts.orgnih.govorganic-chemistry.orgnih.govyoutube.comyoutube.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com For the synthesis of 2-(3,5-dimethoxyphenyl)pyrrole, this would typically involve the coupling of a pyrrole-2-boronic acid or ester with 1-bromo-3,5-dimethoxybenzene, or conversely, 2-bromopyrrole with 3,5-dimethoxyphenylboronic acid. mdpi.comnih.gov The general catalytic cycle proceeds through three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com A variety of palladium sources, such as Pd(PPh₃)₄ and PdCl₂(dppf), and bases, like potassium carbonate or cesium carbonate, can be employed to optimize the reaction conditions. mdpi.comyoutube.com

Catalyst SystemReactantsProductYield (%)Reference
Pd(dppf)Cl₂ / K₂CO₃5-Bromoindazole and N-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)indazoleGood mdpi.com
Pd(PPh₃)₄ / Cs₂CO₃Phenylboronic acid and 4-bromopyrrole4-PhenylpyrroleModerate to Excellent nih.gov
Pd-loaded chiral silica2-Methoxyphenyl bromide and 2-methoxyphenylboronic acid2,2'-DimethoxybiphenylQuantitative nih.gov

The Sonogashira coupling provides a route to aryl-alkynyl pyrroles, which can be subsequently reduced to afford 2-arylpyrroles. This reaction couples a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov The reaction is typically conducted under mild, basic conditions. wikipedia.org For instance, 2-ethynylpyrrole could be coupled with 1-bromo-3,5-dimethoxybenzene. Subsequent hydrogenation of the resulting alkyne would yield this compound.

Application of Nickel Catalysis in C-N Cross-Coupling for Pyrrole Formation

While palladium catalysis is well-established, nickel catalysis has emerged as a powerful and often more cost-effective alternative for cross-coupling reactions. nih.govthieme-connect.denih.govyoutube.com Nickel catalysts can facilitate the coupling of a wider range of electrophiles and can sometimes offer different reactivity and selectivity compared to palladium. youtube.com In the context of pyrrole synthesis, nickel-catalyzed C-N cross-coupling reactions can be employed to construct the pyrrole ring itself. For example, a nickel catalyst could mediate the reaction between a 1,4-dicarbonyl compound and an amine, leading to the formation of the pyrrole core. More relevant to the direct arylation, nickel catalysts have been developed for the cross-coupling of heteroaryl halides with arylboronic acids in Suzuki-Miyaura type reactions. thieme-connect.de These methods can be applied to the synthesis of this compound, potentially offering advantages in terms of catalyst cost and reactivity with specific substrates.

Ring-Forming Reactions for Pyrrole Scaffolds

An alternative to direct arylation is the construction of the pyrrole ring with the aryl substituent already in place. Several classical and modern named reactions are available for this purpose.

Cadogan Reaction and Pyridine-to-Pyrrole Ring Contraction

The Cadogan reaction is a deoxygenative cyclization of an o-nitroaryl compound using a trivalent phosphorus reagent, such as a trialkyl phosphite (B83602), to form a five-membered heterocyclic ring. mdpi.comresearchgate.netwikipedia.orgnih.gov This reaction can be applied to the synthesis of 2-arylpyrroles. For instance, the reduction of a 2-aryl-3-nitropyridine with a phosphite can lead to the formation of a pyrrole derivative through a ring contraction mechanism. mdpi.com

A specific example is the synthesis of 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile as a byproduct in the synthesis of a dimethoxy-δ-carboline. mdpi.com The starting material, 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, is prepared via a Suzuki-Miyaura coupling. mdpi.com Subsequent reduction with tris(trimethylsilyl) phosphite under microwave irradiation leads to the formation of the pyrrole, albeit in a low yield, alongside the expected carboline and the simple reduction product, aminopyridine. mdpi.com

The mechanism of the Cadogan reaction is widely believed to involve the formation of a highly reactive nitrene intermediate. mdpi.comwikipedia.orgnih.govyoutube.comyoutube.com In the case of the pyridine-to-pyrrole ring contraction, the proposed mechanism involves the stepwise deoxygenation of the nitro group on the 2-aryl-3-nitropyridine by the phosphite reagent. mdpi.com This process ultimately generates a pyrido-nitrene intermediate. mdpi.com This electrophilic nitrene can then undergo a series of rearrangements, including ring opening and subsequent cyclization, to form the more stable five-membered pyrrole ring. mdpi.comresearchgate.net The driving force for this rearrangement is the formation of a thermodynamically more stable aromatic pyrrole system.

Cadogan reactions are often associated with the formation of multiple byproducts. mdpi.com In the synthesis of 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile from 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, the major byproducts are the corresponding δ-carboline and the simple reduction product, 2-(2′,5′-dimethoxyphenyl)-3-aminopyridine. mdpi.com The formation of these byproducts is competitive with the ring contraction pathway. The δ-carboline arises from a direct intramolecular cyclization of the nitrene intermediate onto the adjacent aryl ring. The aminopyridine is the result of the complete reduction of the nitro group without subsequent cyclization. The relative yields of these products can be influenced by reaction conditions such as temperature and the nature of the phosphite reagent.

Starting MaterialReagentProductByproductsReference
2-(2′,5′-dimethoxyphenyl)-3-nitropyridineTris(trimethylsilyl) phosphite2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrileδ-carboline, Aminopyridine mdpi.com

Classical Pyrrole Synthesis Adaptations

Classical methods for pyrrole synthesis, including the Hantzsch, Knorr, Paal-Knorr, and Barton-Zard reactions, have been adapted to produce a variety of substituted pyrroles. wikipedia.orgresearchgate.net These methods often involve the condensation of carbonyl compounds with amines or other nitrogen-containing reagents. researchgate.net

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org The mechanism begins with the amine attacking the β-ketoester to form an enamine, which then reacts with the α-haloketone. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the substituted pyrrole. wikipedia.org While broadly applicable, the traditional Hantzsch synthesis can sometimes result in yields below 50%. researchgate.net

Knorr Pyrrole Synthesis: The Knorr synthesis typically involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org A significant challenge is the inherent instability and tendency of α-aminoketones to self-condense, often requiring their in-situ preparation. wikipedia.org Variations of the Knorr synthesis, such as the Fischer-Fink variant, utilize a 2-aminomalonate, where one ester group is lost during cyclization. wordpress.com

Paal-Knorr Pyrrole Synthesis: This widely used method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism is understood to proceed through the formation of a hemiaminal, followed by cyclization and dehydration to form the pyrrole ring. wikipedia.org

Barton-Zard Pyrrole Synthesis: This reaction provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org The mechanism involves a base-catalyzed enolization of the α-isocyanide, followed by a Michael-type addition to the nitroalkene, cyclization, elimination of the nitro group, and tautomerization to the aromatic pyrrole. wikipedia.orgallaboutchemistry.net This method has been successfully applied to the synthesis of polypyrroles and can be used with aromatic nitro compounds. wikipedia.org

Classical Synthesis Reactants Key Features
Hantzschβ-ketoester, amine, α-haloketone wikipedia.orgForms an enamine intermediate. wikipedia.org
Knorrα-amino-ketone, β-ketoester wikipedia.orgα-aminoketones are often generated in situ. wikipedia.org
Paal-Knorr1,4-diketone, primary amine/ammonia wikipedia.orgorganic-chemistry.orgSensitive to pH conditions. organic-chemistry.org
Barton-ZardNitroalkene, α-isocyanide wikipedia.orgProceeds via a Michael addition and cyclization. wikipedia.org

Electrocyclic Ring Closure Approaches

Electrocyclic reactions, a type of pericyclic rearrangement, offer a powerful and stereospecific route to cyclic compounds, including pyrroles. wikipedia.org These reactions involve the conversion of a pi bond to a sigma bond (ring-closing) or vice versa (ring-opening) and can be initiated either thermally or photochemically. wikipedia.org

A notable example involves the 6π-electrocyclization of a 1,3-diene system. nih.gov For instance, sulfilimines derived from 2,5-dihydrothiophenes can undergo a 6π-electrocyclization to form a 2,3-dihydrothiazine intermediate. nih.gov This is followed by a ring-contraction sequence to yield the final polysubstituted pyrrole. nih.gov This methodology is advantageous as it proceeds under mild conditions, often at room temperature in standard solvents. nih.gov The stereochemical outcome of electrocyclic reactions is governed by the Woodward-Hoffmann rules, with the rotation of the termini (conrotatory or disrotatory) depending on the number of π-electrons and the reaction conditions (thermal or photochemical). masterorganicchemistry.com

Modular and Green Chemistry Approaches in Pyrrole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted procedures, organocatalysis, and multicomponent reactions for pyrrole synthesis.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. Several classical and modern pyrrole syntheses have been adapted to microwave conditions.

For instance, the Paal-Knorr synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines has been successfully performed under microwave irradiation in water, without the need for a catalyst. beilstein-journals.org This approach offers high yields (81-99%) and aligns with the principles of green chemistry by using water as a solvent and avoiding metal catalysts. beilstein-journals.org Similarly, a microwave-assisted Paal-Knorr condensation using a nanoparticle-supported organocatalyst has been reported to produce pyrroles in good to excellent yields within minutes. nih.gov Microwave assistance has also been applied to the synthesis of fused pyrrole systems, such as pyrrolo[2,3-b]pyrrole (B13429425) derivatives. nih.govnih.gov

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry, offering an alternative to traditional metal-based catalysts. nih.gov This approach has been successfully applied to the synthesis of pyrroles, providing efficient and environmentally benign routes. nih.gov

A variety of organocatalysts have been employed for pyrrole synthesis. For example, squaric acid has been used to catalyze the Paal-Knorr condensation of tetrahydro-2,5-dimethoxyfuran with various anilines in an aqueous medium. nih.gov The reaction proceeds through the formation of an anilinium squarate salt. nih.gov In another example, carbene precursors in the presence of a base have been used to catalyze the one-pot, multi-step reaction of aldehydes, ammonium (B1175870) acetate (B1210297), and 1,3-dicarbonyl compounds to afford tetrasubstituted pyrroles in high yields. nih.gov The development of organocatalytic methods for pyrrole synthesis is a rapidly growing area of research, with a focus on creating diverse and complex pyrrole structures. nih.govresearchgate.net

Multicomponent Reactions for Substituted Pyrroles

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single operation to form a product that retains significant portions of all the starting materials. researchgate.net MCRs are highly atom-economical and efficient, making them particularly attractive for generating molecular diversity and for applications in medicinal and materials science. researchgate.netrsc.org

Several MCRs have been developed for the synthesis of substituted pyrroles. rsc.org One example is the three-component reaction of β-dicarbonyl compounds, arylglyoxals, and ammonium acetate in water, which yields 4-hydroxy-5-arylpyrroles. researchgate.net The mechanism is believed to involve an initial aldol (B89426) addition followed by a Paal-Knorr type cyclization and dehydration. researchgate.net Another versatile MCR involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and in good yields. nih.gov This reaction is catalyzed by acetic acid and proceeds with high atom efficiency, with water being the only byproduct. nih.gov

Green Chemistry Approach Key Principle Example Reactants Advantages
Microwave-Assisted SynthesisUse of microwave energy to accelerate reactions2,5-dimethoxytetrahydrofuran, amines beilstein-journals.orgReduced reaction times, higher yields
OrganocatalysisUse of small organic molecules as catalystsTetrahydro-2,5-dimethoxyfuran, anilines, squaric acid nih.govAvoids toxic metals, often milder conditions
Multicomponent ReactionsCombining three or more reactants in one potβ-dicarbonyls, arylglyoxals, ammonium acetate researchgate.netHigh atom economy, molecular diversity

Strategies for Selective Functionalization and Derivatization

The ability to selectively functionalize the pyrrole ring is crucial for the synthesis of complex molecules with specific biological activities or material properties. The polyhydroxyalkyl chains present in some synthetically derived pyrroles serve as useful handles for further modifications. nih.gov

For example, the polyhydroxyalkyl side chain of a 3-cyanopyrrole can be selectively oxidized using sodium periodate (B1199274) to yield a 5-formyl-3-cyanopyrrole. nih.gov This aldehyde functionality can then be reduced to a hydroxymethyl group using sodium borohydride. nih.gov Both the aldehyde and hydroxyl groups are versatile functional groups that can be used for chain extension reactions or converted into other functionalities. nih.gov This demonstrates a practical approach to derivatizing the pyrrole core, allowing for the synthesis of a wide range of analogues from a common intermediate.

Synthesis of Regioisomerically Pure Arylpyrroles (e.g., 2-aryl vs. 3-aryl)

The controlled placement of the aryl group at either the C2 or C3 position of the pyrrole ring is a significant synthetic challenge. The electronic properties and subsequent reactivity of the pyrrole are heavily influenced by the substituent's location.

Synthesis of 2-Arylpyrroles: The Paal-Knorr synthesis is a classical and versatile method for creating substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgresearchgate.netrgmcet.edu.in This reaction is typically performed under neutral or slightly acidic conditions with a primary amine. organic-chemistry.org The use of an amine or ammonium hydrochloride salt, or conducting the reaction at a pH below 3, tends to favor the formation of furan byproducts. organic-chemistry.org Modifications to the Paal-Knorr synthesis, such as using iron(III) chloride as a catalyst in water, allow for the efficient synthesis of N-substituted pyrroles under mild conditions. organic-chemistry.org

Another powerful technique for forging the C-C bond between the pyrrole and the aryl group is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.comorganic-chemistry.org This palladium-catalyzed reaction couples a pyrrole boronic acid or ester with an aryl halide, or vice-versa. nih.govorganic-chemistry.org The use of a suitable protecting group on the pyrrole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be crucial for the success of this reaction, preventing the formation of dehalogenated byproducts and ensuring the stability of the protecting group under the reaction conditions. nih.gov Iron-mediated direct Suzuki-Miyaura reactions have also been developed, offering a regioselective method for the ortho-arylation of N-heterocyclic compounds like pyrrole. acs.orgacs.org

The Van Leusen pyrrole synthesis offers another route, involving a [3+2] cycloaddition between a p-toluenesulfonylmethyl isocyanide (TosMIC) and an activated alkene. nih.govresearchgate.netmdpi.comacs.org This method is particularly useful for synthesizing pyrroles with various substituents.

Synthesis of 3-Arylpyrroles: Achieving selective 3-arylation often requires more intricate strategies. One approach involves the reduction of 3- or 4-pyrrolin-2-ones using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). thieme-connect.comresearchgate.net The synthesis of these pyrrolinone precursors can be achieved through various means, including the reaction of a substituted acetone (B3395972) with chloroacetamide. thieme-connect.com

Palladium-catalyzed coupling reactions are also instrumental in the synthesis of 3-arylpyrroles. acs.org For instance, the Suzuki-Miyaura coupling can be employed with a 3-halopyrrole derivative and an arylboronic acid. acs.org The regioselective introduction of an acyl group at the 3-position can be achieved by using a 1-(phenylsulfonyl)pyrrole (B93442) substrate in an aluminum chloride-catalyzed Friedel-Crafts acylation. datapdf.com This acyl group can then be further manipulated or removed.

A summary of regioselective synthesis strategies is presented below:

Strategy Description Regio-preference
Paal-Knorr SynthesisCondensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.orgresearchgate.netrgmcet.edu.inGenerally leads to 2,5-disubstituted pyrroles.
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of a pyrrole-boronic acid/ester with an aryl halide. nih.govmdpi.comorganic-chemistry.orgPosition of the aryl group is determined by the halogen or boron substituent on the pyrrole.
Van Leusen Reaction[3+2] cycloaddition of TosMIC with an activated alkene. nih.govresearchgate.netmdpi.comacs.orgCan produce various substitution patterns depending on the substrates.
Reduction of PyrrolinonesReduction of 3- or 4-pyrrolin-2-ones with reagents like 9-BBN. thieme-connect.comresearchgate.netYields 3-arylpyrroles.
Friedel-Crafts AcylationAcylation of 1-(phenylsulfonyl)pyrrole can be directed to the 3-position. datapdf.com3-Acylpyrroles.

Introduction of Additional Functional Groups onto the Pyrrole Core (e.g., Carbonitrile, Aminomethyl)

The introduction of functional groups onto the pyrrole ring is essential for modulating the compound's properties and for providing handles for further synthetic transformations.

Carbonitrile Group Introduction: The cyano group can be introduced onto the pyrrole ring through several methods. One common approach is the Vilsmeier-Haack reaction, which typically installs a formyl group that can then be converted to a nitrile. organic-chemistry.orgwikipedia.orgyoutube.com The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.org The resulting formylpyrrole can be converted to the corresponding oxime, which is then dehydrated to the nitrile. Alternatively, chlorosulfonyl isocyanate can be used to directly synthesize pyrrole-2-carbonitriles. researchgate.netcdnsciencepub.com In some cases, a pyridine-to-pyrrole ring contraction during a Cadogan reaction can unexpectedly lead to the formation of a pyrrole carbonitrile. mdpi.com

Aminomethyl Group Introduction: The aminomethyl group is typically introduced via the Mannich reaction. chemtube3d.comquimicaorganica.orgbenthamdirect.comchemtube3d.comquimicaorganica.org This electrophilic substitution reaction involves an aldehyde, a primary or secondary amine, and the pyrrole substrate. benthamdirect.com The reaction proceeds through the formation of an iminium ion, which then attacks the electron-rich pyrrole ring. chemtube3d.com For pyrrole, the substitution preferentially occurs at the C2 position. quimicaorganica.orgchemtube3d.comquimicaorganica.org If the C2 and C5 positions are blocked, the reaction can occur at the C3 and C4 positions. chemtube3d.com Catalytic aminomethylation using reagents like N,N,N',N'-tetramethylmethanediamine in the presence of a catalyst such as ZrOCl2·8H2O can lead to selective aminomethylation. deepdyve.com

A summary of functional group introduction methods is provided in the table below:

Functional Group Reaction Reagents Typical Position
CarbonitrileVilsmeier-Haack followed by conversionDMF, POCl3, then hydroxylamine (B1172632) and dehydrating agent. organic-chemistry.orgwikipedia.orgyoutube.com2- or 3-position
CarbonitrileDirect CyanationChlorosulfonyl isocyanate. researchgate.netcdnsciencepub.com2- or 4-position
AminomethylMannich ReactionFormaldehyde, secondary amine (e.g., dimethylamine). chemtube3d.comquimicaorganica.orgbenthamdirect.comchemtube3d.comquimicaorganica.org2-position

Formation of Pyrrole-Dimethoxyphenyl Dyads with Varied Linkers

A series of pyrroles functionalized at the 3-position with a p-dimethoxybenzene moiety have been synthesized with different linkers, including methylene (B1212753) (-CH2-), ethylene (B1197577) (-CH2CH2-), ethene (-CH=CH-), and acetylene (B1199291) (-C≡C-). nih.govresearchgate.net

Methylene and Ethyl Linkers: The synthesis of dyads with saturated linkers like methylene and ethyl often involves multi-step sequences. For the methylene-linked dyad, a synthetic route could involve the reaction of a pyrrylmagnesium bromide with a dimethoxybenzyl bromide. researchgate.net The ethyl-linked dyad can be prepared by the catalytic hydrogenation of an ethene-linked precursor. researchgate.net

Ethene Linker: The vinyl-linked dyad can be synthesized using a Wittig reaction between a pyrrole-3-carbaldehyde and a phosphonium (B103445) salt derived from a dimethoxybenzyl halide. researchgate.net This reaction can produce a mixture of cis and trans isomers, which may be separable by chromatography. researchgate.net

Acetylene Linker: The Sonogashira coupling reaction is a powerful tool for creating the acetylene linker. nih.gov This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of the pyrrole-dimethoxyphenyl dyad, this can involve the coupling of a 3-iodopyrrole derivative with an ethynyl-dimethoxybenzene. nih.gov

The choice of linker has a profound impact on the electronic properties of the dyad, with the unsaturated linkers (ethene and acetylene) allowing for greater electronic communication between the pyrrole and dimethoxyphenyl rings compared to the saturated linkers. nih.gov

Linker Synthetic Method Key Reagents/Catalysts
Methylene (-CH2-)Grignard ReactionPyrrylmagnesium bromide, dimethoxybenzyl bromide. researchgate.net
Ethyl (-CH2CH2-)Catalytic HydrogenationPd/C, H2. researchgate.net
Ethene (-CH=CH-)Wittig ReactionPyrrole-3-carbaldehyde, phosphonium ylide. researchgate.net
Acetylene (-C≡C-)Sonogashira Coupling3-Iodopyrrole, ethynyl-dimethoxybenzene, Pd catalyst. nih.gov

Spectroscopic and Structural Characterization of 2 3,5 Dimethoxyphenyl Pyrrole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-(3,5-Dimethoxyphenyl)pyrrole, a full suite of 1D and 2D NMR experiments would be required for complete assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the dimethoxyphenyl ring, the N-H group, and the methoxy (B1213986) groups.

The pyrrole N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-9.0 ppm), with its exact shift and broadness being solvent-dependent. The three protons on the pyrrole ring (H-3, H-4, and H-5) would appear as multiplets, likely in the range of δ 6.0-7.0 ppm. Their specific coupling patterns (J-couplings) would be crucial for distinguishing them.

For the 3,5-dimethoxyphenyl substituent, the two methoxy groups (-OCH₃) are chemically equivalent and would produce a sharp singlet at approximately δ 3.8 ppm, integrating to six protons. The aromatic protons on this ring would appear as two distinct signals: a triplet for the H-4' proton and a doublet for the two equivalent H-2' and H-6' protons, typically in the region of δ 6.5-7.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrrole N-H 8.0 - 9.0 br s
Pyrrole H-3, H-4, H-5 6.0 - 7.0 m
Phenyl H-2', H-6' 6.5 - 7.5 d
Phenyl H-4' 6.5 - 7.5 t

Note: Data are predicted based on typical chemical shifts for pyrrole and substituted benzene (B151609) derivatives. hmdb.caresearchgate.net br s = broad singlet, m = multiplet, d = doublet, t = triplet, s = singlet.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected (four for the pyrrole ring and six for the dimethoxyphenyl ring).

The carbons of the pyrrole ring are expected between δ 100-130 ppm. The carbon atom C-2, attached to the phenyl ring, would be the most downfield of the pyrrole carbons. The carbons of the phenyl ring would appear in the aromatic region (δ 100-160 ppm). The C-1' carbon (attached to the pyrrole) and the C-3' and C-5' carbons (attached to the methoxy groups) would be significantly downfield, with the C-O carbons appearing around δ 160 ppm. The methoxy group carbons would produce a signal around δ 55 ppm. acgpubs.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrrole C-2 125 - 135
Pyrrole C-3, C-4, C-5 100 - 120
Phenyl C-1' 130 - 140
Phenyl C-2', C-6' 100 - 110
Phenyl C-4' 100 - 110
Phenyl C-3', C-5' 158 - 162

Note: Data are predicted based on typical chemical shifts for substituted pyrroles and anisole (B1667542) derivatives. acgpubs.orgnp-mrd.org

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in both the pyrrole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly vital for identifying the connectivity between the two ring systems. For instance, correlations would be expected between the pyrrole H-3 proton and the phenyl C-1' and C-2' carbons, and between the phenyl H-2'/H-6' protons and the pyrrole C-2 and C-3 carbons, confirming the linkage between the two rings.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: A prominent, relatively sharp band around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the pyrrole N-H bond. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C-H stretching of the methoxy methyl groups would appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic and pyrrole ring C=C double bond stretching vibrations would result in several bands in the 1450-1610 cm⁻¹ region.

C-O Stretch: Strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether (C-O-C) linkages of the methoxy groups would be prominent in the 1050-1250 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Pyrrole N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (Methoxy) Stretch 2850 - 2960
Aromatic/Pyrrole C=C Stretch 1450 - 1610
Aryl-O (Methoxy) Asymmetric Stretch 1200 - 1250

Note: Data are predicted based on standard FTIR correlation tables and literature for pyrrole compounds. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. For this compound (C₁₂H₁₃NO₂), the calculated molecular weight is 203.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 203. Key fragmentation pathways for 2-substituted pyrroles often involve the cleavage of the bond connecting the substituent to the pyrrole ring. nih.gov Other likely fragmentations would include the loss of a methyl radical (•CH₃) from a methoxy group to give an ion at m/z = 188, followed by the loss of carbon monoxide (CO) to yield an ion at m/z = 160.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Ion Predicted Identity
203 [M]⁺ Molecular Ion
188 [M - CH₃]⁺ Loss of a methyl radical
172 [M - OCH₃]⁺ Loss of a methoxy radical
160 [M - CH₃ - CO]⁺ Loss of methyl then carbon monoxide
131 [M - C₆H₅O₂]⁺ Cleavage of pyrrole-phenyl bond (pyrrole fragment)

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry and studies on related pyrrole derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. The conjugated system in this compound, which extends across both the pyrrole and the phenyl rings, is expected to produce characteristic absorption bands in the UV region.

The presence of the dimethoxyphenyl group, an electron-donating substituent, on the pyrrole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to unsubstituted pyrrole. The absorption maximum (λ_max) would likely fall in the 250-300 nm range. The electronic transitions in such systems are sensitive to solvent polarity.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the solid-state structure of crystalline compounds. It allows for the precise measurement of bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule. Furthermore, this powerful analytical method reveals how molecules are arranged in a crystal lattice and the types of non-covalent interactions that stabilize the crystal structure.

Determination of Molecular Conformation and Dihedral Angles

In another complex derivative incorporating a pyrrole scaffold, a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, X-ray crystal structure analysis was pivotal in guiding the optimization of its chemical structure for biological activity. nih.govelsevierpure.com This highlights the importance of understanding the precise three-dimensional arrangement of atoms for predicting and fine-tuning molecular function.

The conformation of such molecules is often a delicate balance of steric hindrance and electronic effects. For the this compound, the dihedral angle between the pyrrole ring and the 3,5-dimethoxyphenyl ring is a critical parameter. It is expected that steric hindrance between the hydrogen atom on the pyrrole ring and the substituents on the phenyl ring would lead to a non-planar conformation, similar to what is observed in other 2-phenylpyrrole derivatives.

Structural Parameter Observed Value in a Related Pyrrole Derivative Reference
Dihedral Angle (Pyrrole Ring 1 to Benzene Ring)79.4(2)° core.ac.uk
Dihedral Angle (Pyrrole Ring 2 to Benzene Ring)67.6(2)° core.ac.uk
Dihedral Angle (Pyrrole Ring 1 to Pyrrole Ring 2)86.43(9)° core.ac.uk

This table presents dihedral angles from a related compound, 1,4-bis(di-2-pyrrolylmethyl)benzene, to illustrate typical conformational features in molecules containing both pyrrole and phenyl rings.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions, which can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions play a crucial role in determining the physical properties of the material, such as melting point, solubility, and polymorphism.

In the crystal structure of 1,4-bis(di-2-pyrrolylmethyl)benzene, a notable feature is the presence of N-H···π(pyrrole) intermolecular interactions. In this arrangement, each pyrrole group acts as both a hydrogen bond donor (via the N-H group) and a π-system acceptor. core.ac.uk These interactions link the molecules into a two-dimensional network. core.ac.uk

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. For other organic molecules, this analysis has shown that O···H/H···O, H···H, and C···H/H···C interactions are often the most prevalent. nih.govrsc.org In some cases, N—H···O hydrogen bonds lead to the formation of one-dimensional ribbons within the crystal structure. nih.gov

For this compound, the N-H group of the pyrrole ring is a potential hydrogen bond donor. The oxygen atoms of the dimethoxy groups on the phenyl ring, as well as the π-electron clouds of both the pyrrole and phenyl rings, can act as hydrogen bond acceptors. The interplay of these potential interactions will determine the final crystal packing.

Interaction Type Description Potential Role in this compound
N-H···O Hydrogen BondingAn interaction between the pyrrole N-H and a methoxy oxygen.Could lead to the formation of chains or dimers.
N-H···π Hydrogen BondingAn interaction between the pyrrole N-H and the π-system of a neighboring pyrrole or phenyl ring.Contributes to the overall stability of the crystal lattice. core.ac.uk
C-H···O Hydrogen BondingWeak interactions between C-H bonds and oxygen atoms.Further stabilizes the crystal packing.
π-π StackingInteractions between the aromatic rings.Can influence the electronic properties of the material.
Van der Waals ForcesNon-specific attractive or repulsive forces.Present in all molecular crystals and contribute to the overall packing efficiency. nih.gov

This table outlines the potential intermolecular interactions that could be present in the crystal structure of this compound based on its functional groups and the analysis of related compounds.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules like 2-(3,5-Dimethoxyphenyl)pyrrole. This method offers a balance between computational cost and accuracy, making it suitable for studying the geometries, stability, and orbital energies of medium-sized organic compounds.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in this compound. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms, revealing the most stable conformation. For diarylpyrrole systems, a key geometric parameter is the dihedral angle between the pyrrole (B145914) and phenyl rings. This angle influences the degree of π-conjugation between the two aromatic systems, which in turn affects the electronic and optical properties of the molecule.

In a related compound, 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, crystallographic analysis revealed that the dihedral angle between the phenyl and pyrrole rings is approximately 24.62°. mdpi.com It is expected that this compound would adopt a similarly non-planar conformation to minimize steric hindrance between the two rings. DFT studies on other five-membered aromatic heterocycles have shown that they tend to adsorb in a flat orientation on surfaces, though significant molecular distortions can occur due to strong surface interactions. chemrxiv.org The stability of the molecule is also a critical aspect that can be assessed using DFT. A large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is generally indicative of high chemical stability. researchgate.net

Table 1: Predicted Geometric Parameters for Diarylpyrrole Derivatives from Computational Studies

ParameterPredicted Value/ObservationSignificance
Dihedral Angle (Phenyl-Pyrrole)Non-planar conformation is likelyMinimizes steric hindrance and influences electronic conjugation
Bond Lengths and AnglesOptimized to achieve the lowest energy stateDefines the most stable molecular structure
Adsorption Geometry on SurfacesTends to lie flat on surfaces like Fe(110)Important for applications in materials science and corrosion inhibition chemrxiv.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

For this compound, DFT calculations can predict the energies of the HOMO and LUMO. The electron-donating methoxy (B1213986) groups on the phenyl ring are expected to raise the energy of the HOMO, while the pyrrole ring also contributes to the electron density. The distribution of these orbitals across the molecule determines the sites most susceptible to electrophilic and nucleophilic attack. In many pyrrole derivatives, the HOMO is often localized on the pyrrole ring and parts of the phenyl ring, while the LUMO can be distributed differently depending on the substituents. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for its potential use in electronic and optical materials. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for Pyrrole-based Compounds

Compound ClassTypical HOMO Energy (eV)Typical LUMO Energy (eV)Typical HOMO-LUMO Gap (eV)Implication
Substituted PolypyrrolesVaries with substitutionVaries with substitution~3.68High reactivity is suggested by a smaller gap. researchgate.net
2-Aryl-1H-imidazole Derivatives~ -5.28~ -1.27~ 4.01A larger gap indicates greater chemical stability. malayajournal.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the most stable molecular conformation, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility.

For a molecule like this compound, with a rotatable bond between the two aromatic rings, MD simulations can reveal the different conformations the molecule can adopt in solution or when interacting with a biological target. These simulations can provide insights into the rotational energy barrier between different conformers and the probability of finding the molecule in a particular orientation. Such information is critical for understanding how the molecule might bind to a receptor or self-assemble in solution. Studies on similar pyrrolopyrimidine-based inhibitors have utilized MD simulations to understand their binding stability and interactions with target proteins like MDM2 and MDMX. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared through methods like the Paal-Knorr or Clauson-Kaas synthesis, DFT calculations can be used to map out the entire reaction pathway. researchgate.netnih.gov This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This surface provides detailed information about the activation energies of each step, allowing for the determination of the rate-limiting step of the reaction. For instance, in the Paal-Knorr synthesis of pyrroles, DFT studies have been employed to investigate the nature of intermediates and transition states, suggesting that a hemiaminal cyclization is the preferred pathway. researchgate.net Similarly, computational studies can shed light on the mechanism of other synthetic routes, such as those involving the cyclocondensation of enones with aminoacetonitrile. nih.gov Understanding these mechanisms at a molecular level can help in optimizing reaction conditions to improve yields and selectivity.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or a nucleic acid. nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates.

For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various biological targets. The pyrrole scaffold is a common feature in many biologically active molecules, and understanding how the 3,5-dimethoxyphenyl substitution influences binding is of significant interest. Docking simulations calculate a scoring function to estimate the binding energy, with lower energies typically indicating a more favorable interaction. nih.gov The results can visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site. Such studies have been performed on various pyrrole derivatives to predict their potential as inhibitors for targets like EGFR and CDK2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are built by developing a mathematical equation that correlates molecular descriptors (numerical representations of chemical properties) with an observed biological response.

For a class of compounds including this compound, a QSAR model could be developed to predict their activity against a specific biological target. This would involve synthesizing and testing a series of related compounds to generate the necessary data for model training and validation. nih.gov The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. QSAR studies often employ various statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov The predictive power of a QSAR model is assessed through rigorous validation techniques. researchgate.net These models provide valuable insights into which structural features are important for the desired biological activity. researchgate.net

Advanced Applications and Targeted Research Foci

Materials Science and Advanced Functional Materials

The exploration of pyrrole-containing molecules is a cornerstone of modern materials science. acs.org The inherent electronic and photophysical properties of the pyrrole (B145914) motif, which can be finely tuned through substitution, make these compounds ideal building blocks for next-generation materials. rsc.org The presence of the 3,5-dimethoxyphenyl group in 2-(3,5-Dimethoxyphenyl)pyrrole provides a mechanism to modify and enhance these intrinsic properties, opening avenues for its use in several high-performance applications.

Organic semiconducting materials derived from π-electron-rich pyrroles have attracted considerable attention for their potential use in organic electronics. acs.org Although pyrrole itself has faced challenges due to stability and synthesis issues, computational modeling has shown that stable and effective pyrrolic materials can be created without losing their beneficial electron-donating characteristics. acs.org Compounds like this compound are investigated as monomers for conjugated polymers tailored for organic electronic devices. rsc.org The structure is analogous to other aryl-substituted pyrroles and fused systems like dithieno[3,2-b:2′,3′-d]pyrroles (DTPs), which are used to create materials with low band gaps and high charge carrier mobilities suitable for organic field-effect transistors (OFETs) and organic photovoltaics. rsc.orgresearchgate.net The synthesis of N-substituted pyrroles from precursors like 2,5-dimethoxytetrahydrofuran (B146720) and anilines, which can be derived from renewable biomass, points toward a future of sustainable organic electronics. nih.govdiva-portal.org

Redox-active polymers are a critical area of research for developing advanced energy storage solutions like batteries. youtube.com While much research has focused on non-conjugated polymer backbones with appended redox groups like nitroxide radicals, conjugated polymers also offer a promising mechanism for energy storage. youtube.com Polymers based on a conjugated backbone, such as polypyrrole, can be reversibly oxidized and reduced ("doped" and "undoped"), allowing them to store and release charge. youtube.comnih.gov

It is plausible that a polymer synthesized from this compound would exhibit these redox-active properties. The charge would be stored along the delocalized π-electron system of the polymer backbone. slideshare.net The electron-donating nature of the 3,5-dimethoxyphenyl substituents would modulate the redox potentials of the polymer, influencing its energy density and operational voltage in a battery system. The mechanism of charge propagation would involve electron hopping between localized sites on the polymer chain or between adjacent chains. youtube.com

Polypyrrole is one of the most studied intrinsically conducting polymers, where conductivity arises from a conjugated system of alternating single and double bonds along the polymer chain. slideshare.netyoutube.com This delocalized π-electron network allows for the movement of charge carriers when the material is doped. youtube.com Monomers such as this compound can be polymerized, typically through electrochemical oxidation, to form a conducting polymer film. rsc.orgibm.com The resulting polymer would be expected to have a conductivity that is influenced by the nature of the substituent.

A key application of such polymers is in electrochromic devices, which change color in response to an electrical potential. gatech.edu This color change is a direct result of the redox reactions (oxidation and reduction) occurring in the conjugated polymer. gatech.edunih.gov By applying a voltage, the polymer can be switched between its neutral (often colored) and oxidized (often more transmissive or differently colored) states. The specific colors and the contrast ratio would be determined by the electronic structure of the poly[this compound]. Research on other substituted pyrrole polymers has shown that this approach can yield materials that switch between various colors, and even achieve black-to-transmissive states through careful molecular design. rsc.orggatech.edu

Organic materials with significant non-linear optical (NLO) properties are in demand for applications in photonics and optical computing. nih.gov These properties originate from the molecular structure, specifically the presence of delocalized π-electrons and, often, a donor-acceptor framework that enhances the molecule's response to an intense electric field from a laser. nih.govresearchgate.net Pyrrole-based systems, particularly complex dyes, have shown great promise in this area. nih.gov

The this compound molecule contains an electron-donating dimethoxyphenyl group attached to the π-conjugated pyrrole ring, making it a candidate for exhibiting NLO effects. While direct measurements on this specific compound are not widely reported, studies on related pyrrole derivatives provide insight into its potential. For instance, pyrrole-containing squaraine dyes and BODIPY systems have been shown to possess significant NLO properties, including second-harmonic generation (SHG) and reverse saturable absorption. nih.govresearchgate.netsoton.ac.uk The NLO response can be dramatically altered through structural modifications, as seen when a BODIPY dye was converted from a saturable absorber to an efficient reverse saturable absorber through chemical tailoring. nih.gov

Table 1: Non-Linear Optical Properties of Related Pyrrole-Based Compounds
Compound TypeNLO Property MeasuredReported ValueReference
bis(5-ethyl-1-octadecylpyrrol-2-yl)squaraineEffective Second-Order NLO Coefficient (deff)1.5 ± 0.2 pm V-1 researchgate.net
bis(3,5-dimethyl-1-octadecylpyrrol-2-yl)squaraineEffective Second-Order NLO Coefficient (deff)1.8 ± 0.2 pm V-1 soton.ac.uk
MeO2BODIPY (styryl-BODIPY dye)Nonlinear Absorption Coefficient (β)4.64 × 10-10 m W-1 nih.gov

Catalysis and Ligand Development

The design of new ligands is crucial for advancing transition metal catalysis, which is fundamental to synthetic chemistry. Nitrogen-containing heterocyclic compounds are a versatile class of ligands due to the coordinating ability of the nitrogen atom. rsc.org

Pyrrole derivatives are actively being explored in ligand design. nih.gov The pyrrole nitrogen can coordinate to a transition metal center, and the substituents on the pyrrole ring can be used to tune the steric and electronic properties of the resulting metal complex. rsc.orgnih.gov For this compound, the pyrrole nitrogen can act as a ligand site. The electron-donating dimethoxyphenyl group would influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the complex. While much of the research on N-arylpyrrole ligands has focused on biological applications, the principles are transferable to transition metal catalysis. nih.gov The synthesis of pyrroles can be achieved through transition metal-catalyzed reactions, and conversely, the pyrrole products themselves can serve as ligands for subsequent catalytic transformations, highlighting the synergistic relationship between pyrroles and transition metal chemistry. organic-chemistry.org

Electrocatalytic Applications of Pyrrole-Modified Electrodes

The modification of electrode surfaces with conducting polymers is a key strategy for developing advanced electrocatalytic materials. Polypyrrole, in particular, is a widely studied polymer due to its straightforward synthesis, environmental stability, and good conductivity. nih.gov The electrochemical polymerization of pyrrole and its derivatives allows for the creation of thin, adherent films on electrode surfaces, which can then be used to catalyze various electrochemical reactions. tandfonline.comredalyc.orgrsc.org

The process of electropolymerization typically involves the oxidation of the monomer at the electrode surface, leading to the formation of radical cations that subsequently couple and grow into a polymer chain. rsc.org The properties of the resulting polymer film, such as its morphology, conductivity, and catalytic activity, are influenced by factors like the solvent, electrolyte, and the specific structure of the pyrrole monomer used. tandfonline.comredalyc.orgrsc.org

Research into the electrocatalytic properties of pyrrole-modified electrodes has shown their potential in various applications. For instance, polypyrrole-coated platinum electrodes have been demonstrated to electrocatalyze the redox process of hydroquinone (B1673460), a process that is irreversible on a bare platinum electrode. tandfonline.com This catalytic effect opens up possibilities for the development of sensors and other electroanalytical devices. Furthermore, the incorporation of specific functional groups into the pyrrole monomer can tailor the resulting polymer for specific catalytic tasks. tandfonline.com

A notable example relevant to the this compound structure is the synthesis and electrochemical study of copolymers containing a dimethoxyphenyl moiety. Specifically, 3-(4-(2,5-dimethoxyphenyl)-butyl)pyrrole has been copolymerized with unsubstituted pyrrole to create modified electrodes. tandfonline.com These electrodes, featuring pendant dimethoxyphenyl groups, were prepared to investigate the electrochemical behavior of incorporated, pH-dependent electroactive hydroquinone moieties after demethylation. tandfonline.com The synthesis of such functionalized pyrrole monomers and their subsequent electropolymerization highlights a versatile method for creating tailored electrode surfaces. tandfonline.com The presence of the dimethoxyphenyl group within the polymer structure can influence the electrochemical properties and potential catalytic applications of the modified electrode.

While direct studies on the electropolymerization and electrocatalytic applications of this compound are not extensively documented in the reviewed literature, the research on analogous structures, such as polypyrrole films containing dimethoxyphenyl functionalities, suggests a promising avenue for future investigation. tandfonline.com The inherent redox properties of the dimethoxyphenyl group, coupled with the conductivity of the polypyrrole backbone, could lead to novel electrocatalysts for various chemical transformations.

Biological Activity: Mechanism-Based Investigations and Structure-Activity Relationships (SAR)

The 2-arylpyrrole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. nih.govbiolmolchem.com The 3,5-dimethoxyphenyl substitution pattern, in particular, is a recurring motif in compounds targeting various biological systems, including microtubules and enzymes.

Modulation of Microtubule Dynamics and Tubulin Polymerization

Microtubules are essential cytoskeletal proteins involved in critical cellular processes like mitosis and intracellular transport. nih.govnih.gov Agents that interfere with microtubule dynamics are potent anticancer drugs. nih.govmdpi.com These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. nih.govmdpi.com The colchicine (B1669291) binding site on β-tubulin is a key target for microtubule-destabilizing agents. nih.govmdpi.com

Pyrrole-based compounds have emerged as significant inhibitors of tubulin polymerization, often by interacting with the colchicine binding site. nih.govnih.govmdpi.comresearchgate.net Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrrole and its attached aryl rings are crucial for activity. nih.govnih.gov

A prominent example is the compound 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester, which has been identified as a promising antitubulin agent that targets the colchicine site. nih.gov Molecular modeling studies of this and related C-2 analogues have elucidated two distinct binding modes within the colchicine site, explaining the observed SAR. nih.gov The higher activity binding mode is characterized by deeper penetration into the binding site, where the dimethoxyphenyl ring plays a crucial role in establishing key interactions. nih.gov

Another class of potent tubulin polymerization inhibitors are 3-aroyl-1-arylpyrrole (ARAP) derivatives. For these compounds, both the 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety were found to be essential for potent inhibition of tubulin polymerization and cancer cell growth. nih.gov These findings underscore the importance of the dimethoxyphenyl-pyrrole scaffold in designing new microtubule-targeting agents.

Compound Class/AnalogKey Structural FeaturesBiological ActivityTarget SiteReference
Pyrrole-based CarboxamidesPyrrole nucleus with carboxamide side chainInhibit tubulin polymerization, induce G2/M cell cycle arrest and apoptosisColchicine-binding site mdpi.com
3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl esterDimethoxyphenyl-pyrrole coreMicrotubule depolymerizing and antiproliferative activityColchicine site of tubulin nih.gov
3-Aroyl-1-arylpyrroles (ARAPs)1-phenyl ring and 3-(3,4,5-trimethoxyphenyl)carbonyl moietyPotent inhibition of tubulin polymerization and cancer cell growthColchicine site of tubulin nih.gov

Binding Affinities and Selectivity at Dopamine (B1211576) Receptors (D2, D3, D4)

Dopamine receptors, particularly the D2, D3, and D4 subtypes, are key targets for antipsychotic medications. nih.govnih.gov The development of subtype-selective ligands is a major goal in medicinal chemistry to achieve better therapeutic efficacy with fewer side effects. The aryl-pyrrole scaffold has been explored for its potential to interact with these receptors.

A study on a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives, designed as hybrid analogs of known dopamine D2-like ligands, evaluated their binding affinity for the D2-like receptor. nih.gov The results indicated that the nature of the substituent on the phenyl ring influenced the binding affinity, with some derivatives showing affinity in the low micromolar range. nih.gov

Further research into more complex heterocyclic systems incorporating a pyrrole ring has demonstrated the potential for high affinity and selectivity. For instance, novel benzopyrano[3,4-c]pyrrole derivatives have been synthesized and evaluated for their interaction with D3 versus D2 receptors. nih.gov Within this series, compound 4x (S 33084) was identified as a potent and selective dopamine D3 receptor antagonist. nih.gov Similarly, studies on pyrrolo nih.govnih.govbenzothiazepine-based compounds have led to the identification of novel atypical antipsychotic agents with optimized 5-HT2A/D2 receptor affinity ratios. nih.gov These studies highlight that while the core pyrrole structure is a viable starting point, modifications and fusion with other ring systems are critical for achieving high potency and desired selectivity profiles at dopamine receptors.

Compound ClassTarget ReceptorsKey FindingsReference
5-p-substituted phenyl-pyrrole-3-carboxamidesDopamine D2-likeDerivatives showed binding affinity in the low micromolar range. nih.gov
Benzopyrano[3,4-c]pyrrole derivativesDopamine D2, D3Identified potent and selective dopamine D3 receptor antagonists (e.g., S 33084). nih.gov
Pyrrolo nih.govnih.govbenzothiazepine derivativesDopamine D2, Serotonin 5-HT2AIdentified atypical antipsychotic agents with optimized receptor affinity ratios. nih.gov

Anti-inflammatory Activity via Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. nih.govwikipedia.org There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible and its expression is elevated at sites of inflammation. nih.govwikipedia.orgyoutube.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govyoutube.com

The pyrrole scaffold has been incorporated into various structures to create selective COX-2 inhibitors. For instance, a series of pyrrolo[3,4-c]pyrrole (B14788784) Mannich bases were designed, synthesized, and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov The study found that all the tested derivatives inhibited both enzymes, and molecular docking simulations were used to analyze the interactions between the compounds and the cyclooxygenase active site. nih.gov The development of such compounds demonstrates the utility of the pyrrole core in designing new anti-inflammatory agents.

Structure-activity relationship (SAR) studies on other heterocyclic systems have shown that a diaryl substitution pattern is often favorable for COX-2 selectivity. nih.gov The this compound structure fits this general diaryl template, suggesting it could be a promising candidate for COX-2 inhibition. The electronic and steric properties conferred by the dimethoxy-substituted phenyl ring could play a significant role in binding to the specific side pocket present in the COX-2 active site, which is absent in COX-1. youtube.com

Exploration of Antiviral Potential

The search for new antiviral agents is a critical area of pharmaceutical research, and heterocyclic compounds, including pyrroles, are a rich source of potential drug candidates. nih.govnih.govresearchgate.net Pyrrole-based structures have been investigated for activity against a range of viruses.

A significant finding in this area comes from a study on 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of Adaptor Associated Kinase 1 (AAK1), a host factor that can be targeted for antiviral therapy. nih.gov In this study, the synthesis of various analogues led to the identification of a 5-(3,4-dimethoxyphenyl) congener (compound 8g) which exhibited low nanomolar AAK1 binding affinity. nih.gov This compound is a close structural analog of this compound, sharing the key dimethoxyphenyl-heterocycle motif. The potent activity of this analog suggests that the dimethoxyphenyl group contributes favorably to the interaction with the biological target, making this compound itself a compound of interest for antiviral screening.

General Structure-Activity Relationship (SAR) Derivations

The this compound scaffold serves as a valuable framework in medicinal chemistry. Structure-activity relationship (SAR) studies on its derivatives reveal critical insights into the structural requirements for various biological activities. The activity of these compounds is significantly influenced by the nature and position of substituents on both the pyrrole ring and the dimethoxyphenyl moiety.

The pyrrole ring itself is a privileged scaffold, known to be a component in a wide range of pharmacologically active molecules. scispace.comalliedacademies.org Its biological potential is often modulated by the substituents attached to it. For instance, in related diarylpyrrole series, the introduction of specific functional groups has been shown to dramatically alter potency and selectivity. Studies on analogous pyrrole systems have demonstrated that modifications at various positions of the pyrrole core can lead to significant changes in biological effect. In one study on 2-aminopyrrole-3-carbonitrile derivatives, the 3-carbonitrile group and the presence of bulky substituents at the 4 and 5 positions of the pyrrole ring were found to be crucial for potent enzyme inhibition. nih.gov

Furthermore, N-substitution on the pyrrole nitrogen provides a key handle for modifying the molecule's properties. For example, N-substituted derivatives of 2,3-diarylpyrroles were evaluated for anticoccidial activity, with N-methyl azetidine (B1206935) methyl piperidyl derivatives showing broad-spectrum potency. alliedacademies.org Similarly, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the N-benzyl side chain was identified as important for inhibitory activity against metallo-β-lactamases. nih.gov

The substitution pattern on the phenyl ring is also a determinant of activity. The two methoxy (B1213986) groups on the phenyl ring of this compound are positioned at the meta positions. The electronic and steric properties of substituents on the aromatic ring can dictate the interaction with biological targets. In studies of other polyphenyl-substituted pyrroles, the introduction of different groups on the phenyl rings led to varied activity profiles. For example, the replacement of a thienyl ring with a 4-chlorophenyl group in one series of pyrrole derivatives was found to increase antioxidant activity. nih.gov This highlights the sensitivity of the biological activity to the electronic nature of the aryl substituent.

The following table summarizes key SAR findings from related pyrrole derivative studies, which can inform the design of novel analogs based on the this compound scaffold.

Scaffold/Derivative ClassModificationImpact on Biological ActivityReference
Diarylpyrrolesω-hydroxylation of alkyl side chainsIncreased inhibitory potency compared to alkyl analogs. alliedacademies.org
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrilePresence of 3-carbonitrile groupImportant for metallo-β-lactamase inhibition. nih.gov
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileN-benzoyl substitutionRetained potent in vitro activity against multiple metallo-β-lactamase subgroups. nih.gov
3,4-disubstituted-pyrrolesReplacement of a thienyl ring with a 4-chlorophenyl groupIncreased antioxidant activity. nih.gov
Pyrrole-cinnamate hybridsHybridization with cinnamic acidExhibited stronger antioxidant activity than the corresponding pyrrole precursors. nih.gov

Emerging Research Directions and Future Prospects

The pyrrole nucleus is a cornerstone in the development of new therapeutic agents, and the this compound structure represents a promising starting point for future drug discovery programs. nih.gov The diverse biological activities associated with pyrrole derivatives, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects, underscore the potential for this chemical class. scispace.comnih.govresearchgate.net

Emerging research is increasingly focused on designing pyrrole derivatives as highly selective inhibitors of specific biological targets. The development of analogs as inhibitors for enzymes like cyclooxygenase (COX-2), lipoxygenase (LOX), and various kinases is a significant area of interest. nih.gov For instance, recent studies have produced pyrrole-cinnamate hybrids that function as dual COX-2/LOX inhibitors, offering a potential pathway for developing new anti-inflammatory agents. nih.gov The success in creating inhibitors for Adaptor Associated Kinase 1 (AAK1) and metallo-β-lactamases from related pyrrole scaffolds further illustrates the prospective for targeted therapies. nih.govnih.gov

The creation of hybrid molecules, where the this compound core is linked to another pharmacophore, represents a key future direction. This strategy aims to develop compounds with dual or synergistic modes of action. nih.gov The enhanced antioxidant activity seen in pyrrole–cinnamate hybrids compared to their parent pyrroles provides a strong rationale for exploring other hybrid structures. nih.gov

Furthermore, the field of materials science recognizes the utility of pyrrole derivatives in creating polymers and dyes. scispace.com The specific photophysical properties that can be engineered by modifying the substitution pattern on the phenyl and pyrrole rings could lead to novel applications in optoelectronics or as chemical sensors.

Future research will likely involve:

Target-Specific Analogs: Synthesis and screening of libraries based on the this compound scaffold against specific enzymes and receptors implicated in cancer, inflammation, and infectious diseases.

Hybrid Compound Development: Exploration of novel hybrid molecules that combine the this compound moiety with other bioactive fragments to achieve enhanced potency or a broader spectrum of activity.

Computational Modeling: Utilizing in silico methods, such as QSAR and molecular docking, to rationalize observed SAR and to guide the design of next-generation derivatives with improved activity and selectivity profiles. nih.gov

Antimicrobial Agents: Given the urgent need for new antibiotics, investigating the potential of this compound derivatives against drug-resistant bacterial and fungal strains is a critical avenue of research. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dimethoxyphenyl)pyrrole, and how do reaction conditions influence yield?

The synthesis of pyrrole derivatives with 3,5-dimethoxyphenyl substituents often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling using 3,5-dimethoxyphenylboronic acid and halogenated pyrrole precursors is a common method. Key steps include:

  • Halogenation : Iodination or bromination of pyrrole intermediates using reagents like N-iodosuccinimide (NIS) in acetone .
  • Coupling : Palladium-catalyzed (e.g., Pd(PPh₃)₄) cross-coupling with 3,5-dimethoxyphenylboronic acid under reflux in toluene/EtOH/H₂O (105°C) .
  • Deprotection : Base-mediated cleavage (e.g., KOH in EtOH) to remove protecting groups .
    Optimizing catalyst loading, solvent polarity, and temperature (e.g., 90–105°C) is critical for yields >60%. Side reactions like over-alkylation or dehalogenation may occur under suboptimal conditions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Distinct signals for pyrrole protons (δ 6.2–7.0 ppm) and methoxy groups (δ 3.7–3.9 ppm). Aromatic protons on the 3,5-dimethoxyphenyl ring appear as doublets (J = 2.4 Hz) due to meta-substitution .
  • HRMS : Accurate mass determination (e.g., [M+H]⁺ = C₁₂H₁₃NO₂⁺ requires 212.0923) confirms molecular formula .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the pyrrole ring and substituents, critical for structure-activity studies (e.g., torsion angles ~15–25°) .

Q. What are the preliminary biological activities associated with 3,5-dimethoxyphenyl-substituted heterocycles?

3,5-Dimethoxyphenyl groups enhance binding to adenosine receptors (e.g., A₁/A₂ antagonism in vasodepressor assays) and tyrosine kinase inhibition (e.g., FGFR inhibitors like AZD4547, which shares structural motifs) . These activities are attributed to methoxy groups’ electron-donating effects, improving π-π stacking and hydrogen bonding with target proteins .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 3,5-disubstituted pyrroles be addressed?

Regioselectivity issues arise during electrophilic substitution on pyrrole rings. Strategies include:

  • Directed ortho-Metalation : Using directing groups (e.g., trimethylsilyl) to control substitution positions .
  • Protection/Deprotection : Temporary masking of reactive sites (e.g., TsCl protection of NH groups) to prioritize coupling at the 3,5-positions .
  • Computational Modeling : DFT calculations predict favorable transition states for cross-coupling reactions, guiding solvent and catalyst selection .

Q. How do structural modifications (e.g., methyl vs. methoxy groups) impact the compound’s pharmacokinetic properties?

  • Lipophilicity : Methoxy groups increase logP compared to methyl substituents, affecting membrane permeability. For this compound, logP ≈ 2.1 (calculated) vs. 1.8 for methyl analogs .
  • Metabolic Stability : Methoxy groups resist oxidative metabolism better than methyl groups, prolonging half-life in hepatic microsomal assays .
  • Solubility : Polar methoxy groups improve aqueous solubility (e.g., ~1.2 mg/mL in PBS) but may reduce blood-brain barrier penetration .

Q. What analytical methods resolve contradictions in reported biological data for 3,5-dimethoxyphenyl derivatives?

Discrepancies in IC₅₀ values or receptor binding affinity often stem from:

  • Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration in kinase assays .
  • Purity : HPLC-MS validation (≥95% purity) is essential; impurities like dehalogenated byproducts (e.g., 3-methoxyphenyl analogs) can skew results .
  • Structural Confirmation : X-ray or NOESY NMR validates regiochemistry, as misassigned substituents (e.g., 3,4- vs. 3,5-dimethoxy) invalidate activity correlations .

Q. What mechanistic insights explain the role of 3,5-dimethoxyphenyl groups in receptor antagonism?

Molecular docking studies suggest:

  • Hydrogen Bonding : Methoxy oxygen atoms form H-bonds with Thr²⁸⁷ and Glu³⁰⁵ in adenosine A₁ receptors .
  • Hydrophobic Interactions : The dimethoxyphenyl moiety occupies a hydrophobic pocket near the ATP-binding site in FGFR kinases, displacing water molecules .
  • Conformational Rigidity : Restricted rotation of the 3,5-dimethoxyphenyl group stabilizes the ligand-receptor complex (ΔG = −9.2 kcal/mol) .

Methodological Guidelines

Q. Best practices for handling air-sensitive intermediates in pyrrole synthesis

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for Pd-catalyzed reactions .
  • Drying Agents : Pre-dry solvents with molecular sieves (3Å) to prevent hydrolysis of boronic acids .
  • Quenching : Add reactions to ice-cold NH₄Cl to terminate coupling steps and minimize side products .

Q. Designing SAR studies for 3,5-dimethoxyphenyl derivatives

  • Variation of Substituents : Compare methoxy, ethoxy, and hydroxy groups at the 3,5-positions .
  • Scaffold Hopping : Replace pyrrole with pyrazole or imidazole to assess heterocycle-specific effects .
  • In Silico Screening : Use AutoDock or Schrödinger Suite to prioritize analogs with predicted ΔG < −8 kcal/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.